3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine
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Overview
Description
3-(5-Oxaspiro[35]nonan-8-yloxy)azetidine is a chemical compound with the molecular formula C₁₁H₁₉NO₂ It is known for its unique spirocyclic structure, which includes an azetidine ring fused with an oxaspiro nonane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine typically involves the reaction of azetidine with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives.
Scientific Research Applications
3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine involves its interaction with specific molecular targets. The azetidine ring and spirocyclic structure allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
Spirocyclic Compounds: Compounds with a spirocyclic structure similar to 3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine.
Uniqueness
This compound is unique due to its combination of an azetidine ring and an oxaspiro nonane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H19NO2 |
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Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-(5-oxaspiro[3.5]nonan-8-yloxy)azetidine |
InChI |
InChI=1S/C11H19NO2/c1-3-11(4-1)6-9(2-5-13-11)14-10-7-12-8-10/h9-10,12H,1-8H2 |
InChI Key |
DEFGYQZGXTXSDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(CCO2)OC3CNC3 |
Origin of Product |
United States |
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